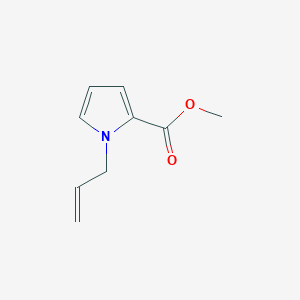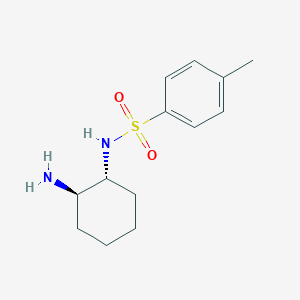
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide and its derivatives typically involves multi-step chemical processes. For example, Stenfors et al. (2020) described the preparation of N-benzyl-4-methylbenzenesulfonamides via a two-step synthetic process, highlighting the method's efficiency and applicability to a variety of substituted N-benzyl-4-methylbenzenesulfonamides (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
The molecular structure and electronic properties of sulfonamide derivatives have been extensively investigated using spectroscopic and computational methods. Alaşalvar et al. (2018) conducted a detailed study on the molecular structure, Hirshfeld surface analysis, and spectroscopic investigations of a related sulfonamide compound, providing insights into the compound's intermolecular interactions and electronic properties (Alaşalvar et al., 2018).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, contributing to their wide range of applications. For instance, the N-alkylation of aminobenzenesulfonamides has been demonstrated as an efficient strategy for synthesizing amino-(N-alkyl)benzenesulfonamides, showcasing the compounds' versatility in chemical transformations (Lu et al., 2015).
Physical Properties Analysis
The physical properties of N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide, such as solubility, melting point, and crystal structure, are crucial for its practical applications. These properties are often determined through experimental methods, including X-ray crystallography, as seen in studies like Mague et al. (2014), which detailed the crystallographic characterization of a sulfonamide derivative (Mague et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are fundamental to understanding the compound's behavior in various environments. Research by Ebrahimi et al. (2015) on N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides illustrated the compound's chemoselective N-acylation reactions, emphasizing the sulfonamide's potential for selective synthesis processes (Ebrahimi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : Aminocyclitols, including derivatives like N-((1S,2R,3R,4S,6S)-4-bromo-2,3,6-trihydroxycyclohexyl)-4-methylbenzenesulfonamide, have been synthesized and are considered important due to their biological activity. This research involved the stereospecific synthesis of a related compound, highlighting its potential for biological evaluation (Kurbanoğlu, 2016).
Structure Determination : Research on related sulfonamides, such as N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, focused on crystallographic studies, essential for understanding their molecular structure and potential interactions (Nirmala & Gowda, 1981).
Computational and Spectroscopic Analysis : A compound named N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) was synthesized, characterized, and analyzed computationally, providing insights into its structural and electronic properties (Murthy et al., 2018).
Antidiabetic Applications : Metahexamide, containing a similar sulfonamide structure, was studied for its effects on diabetic patients, suggesting potential antidiabetic applications for related compounds (Pollen et al., 1960).
Synthesis and Anti-HIV Activity : Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and evaluated for their potential anti-HIV activity, indicating possible therapeutic uses for related compounds (Brzozowski & Sa̧czewski, 2007).
Synthesis and Spectroscopic Investigation : Research involving the synthesis and spectroscopic investigation of two sulfonamide derivatives, including N-phenethyl-4-methylbenzenesulfonamide, provided valuable insights into their molecular and electronic structures (Mahmood et al., 2016).
Synthesis and Anticancer Properties : A study on (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide indicated its unexpected synthesis and potential anticancer properties (Zhang et al., 2010).
Synthesis and Antimicrobial Activity : Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide were synthesized and evaluated for their antibacterial and lipoxygenase inhibition activities, showing potential as therapeutic agents (Abbasi et al., 2017).
N-Alkylation in Aqueous Solution : The synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) via cyclodextrin mediated N-alkylation in aqueous solution highlights a novel synthetic approach for similar compounds (Fischer et al., 2013).
Anti-inflammatory Agents : Research on the incorporation of 4-aminobenzenesulfonamide pharmacophore and its derivatives into mefenamic acid suggested potential anti-inflammatory applications (Mahdi, 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFSHARRCJLLA-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide | |
CAS RN |
174291-96-4 | |
| Record name | ((1R,2R)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)

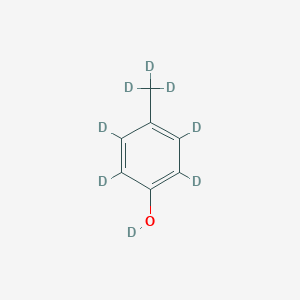
![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
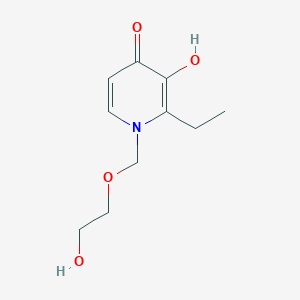
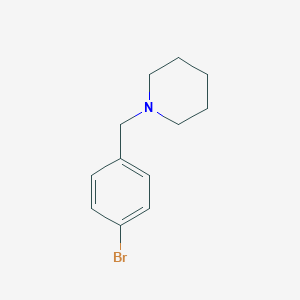
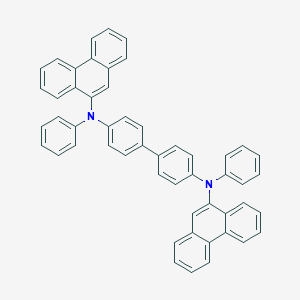
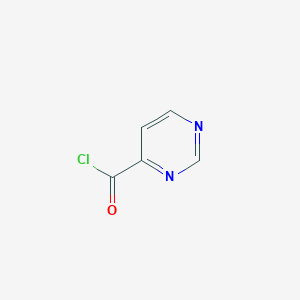
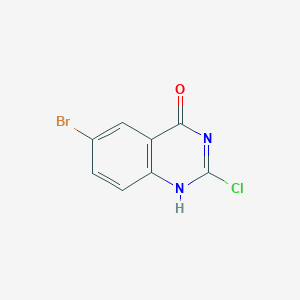

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)


